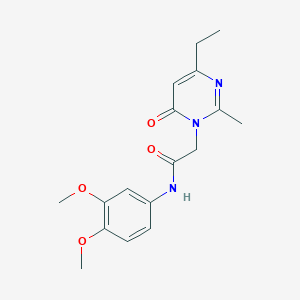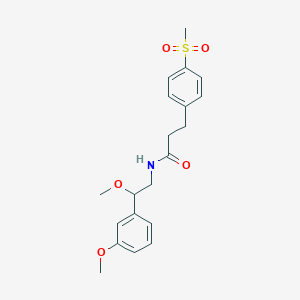
N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide, also known as DMPO, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. DMPO is a member of the acetamide class of compounds and has been shown to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide is not fully understood, but it is thought to act through the inhibition of key enzymes and pathways involved in cancer cell growth and inflammation. N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
生化和生理效应
N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer effects. N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide has been shown to scavenge free radicals and reduce oxidative stress. N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide has also been shown to inhibit cancer cell growth and induce apoptosis, making it a potential candidate for cancer treatment.
实验室实验的优点和局限性
N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide has several advantages for lab experiments, including its stability and solubility in a variety of solvents. Additionally, N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide is relatively easy to synthesize, making it readily available for research purposes. However, N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide, including further studies on its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide and to identify any potential side effects or toxicity. Finally, future research could focus on the development of new analogs of N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide with improved efficacy and reduced toxicity.
合成方法
N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyaniline with ethyl acetoacetate and 2-amino-4-ethyl-6-methylpyrimidine. The resulting product is then purified through recrystallization or chromatography.
科学研究应用
N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide has been studied for its potential therapeutic applications in a variety of scientific research areas, including cancer treatment, neuroprotection, and anti-inflammatory effects. N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in the brain. N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide has also been studied for its anti-inflammatory effects, potentially making it a candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-5-12-9-17(22)20(11(2)18-12)10-16(21)19-13-6-7-14(23-3)15(8-13)24-4/h6-9H,5,10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHRYTIRHBYVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(2-Allylphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2827767.png)
![N-(2,5-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2827768.png)
![2-((4-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2827770.png)
![7-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2827772.png)
![3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone](/img/structure/B2827775.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2827781.png)
![3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2827782.png)
![N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2827783.png)
